

vicriviroc resistance profile compared to other entry inhibitors

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Compound Focus: Vicriviroc

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Resistance Profiles at a Glance

Drug/Drug Class	Mechanism of Action	Primary Genetic Pathway for Resistance	Resistance Phenotype
Vicriviroc (CCR5 Antagonist)	Allosterically inhibits CCR5 coreceptor [1] [2]	Accumulation of mutations in gp120 , predominantly in the V3 loop (e.g., K305R, T307I, R315Q); can involve changes in other variable domains (V2, V4) and gp41 [1] [3] [4]	Virus gains ability to use the inhibitor-bound CCR5 receptor for entry (Reduced Maximal Percent Inhibition) [5]
Maraviroc (CCR5 Antagonist)	Allosterically inhibits CCR5 coreceptor [1] [2]	Mutations in gp120 V3 loop (e.g., A316T, I323V) and other Env regions [1] [3]	Virus gains ability to use the inhibitor-bound CCR5 receptor for entry [5]
Enfuvirtide (Fusion Inhibitor)	Binds to gp41 HR1 and prevents formation of six-helix bundle [6]	Mutations in gp41 HR1 domain (codons 36-45) [6]	Prevents drug binding, blocking inhibition of viral-cell fusion [6]

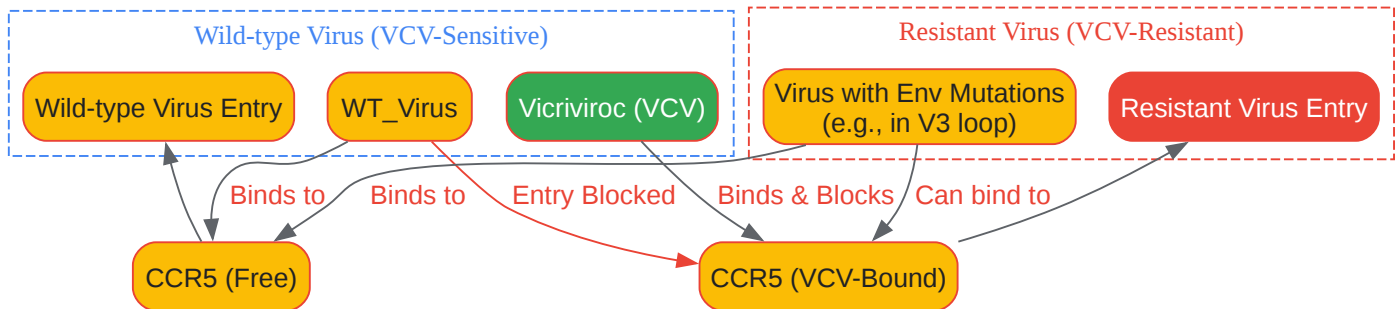
Drug/Drug Class	Mechanism of Action	Primary Genetic Pathway for Resistance	Resistance Phenotype
Ibalizumab (Post-Attachment Inhibitor)	Binds CD4, preventing conformational changes post-attachment [7]	Loss of N-linked glycosylation sites in gp120 V5 loop and other Env changes [7]	Alters Env conformation to allow coreceptor engagement despite drug-bound CD4 [7]
BMS-806 (Attachment Inhibitor)	Binds gp120, disrupting CD4 interaction [6]	Mutations in gp120 residues near Phe 43 cavity (e.g., Trp 112, Ser 375) [6]	Directly prevents drug binding to gp120 [6]

Molecular Mechanisms of Vicriviroc Resistance

The defining phenotype of **vicriviroc** resistance is the virus's ability to utilize the CCR5 receptor even when it is bound by the drug [5]. This is distinct from the mechanism of other drug classes, such as reverse transcriptase inhibitors, where resistance often involves mutations that directly block the drug from binding its viral target.

- **Key Genetic Determinants:** Resistance is primarily driven by mutations in the HIV-1 **envelope gene (env)**, with the **V3 loop** of gp120 being the most critical region [1] [8]. Specific mutations associated with **vicriviroc** resistance include **T307I** and **R315Q** [1]. However, resistance is polygenic and can involve complex interactions between mutations in multiple variable regions of gp120 (V2, V3, V4) and the fusion protein gp41 [3] [4].
- **Context Dependence:** The specific mutations that confer resistance can be highly dependent on the overall genetic background of the viral envelope. A chimeric virus containing only the V3 loop from a **vicriviroc**-resistant isolate was found to be fully susceptible to the drug, indicating that changes outside the V3 loop are often necessary for the full resistance phenotype [4].
- **Impact on Coreceptor Usage:** Unlike some other resistance pathways, a shift from CCR5 (R5) to CXCR4 (X4) coreceptor usage is **not a common pathway** for escaping **vicriviroc**. Resistant viruses typically remain CCR5-tropic but have an Env protein that can interact with the altered conformation of the drug-bound receptor [6] [5].

This diagram illustrates the key resistance mechanism for CCR5 antagonists like **vicriviroc**:



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Key Experimental Protocols for Characterizing Resistance

The following methodologies are central to defining the resistance profile of entry inhibitors like **vicriviroc**.

Phenotypic Susceptibility Assay (e.g., Trofile Assay)

This single-cycle assay is a gold standard for measuring how a virus responds to an entry inhibitor [1] [5].

- **Workflow:**
 - **Pseudovirus Generation:** Patient-derived env genes are cloned into an env-deficient HIV-1 backbone vector to create pseudoviruses [1].
 - **Target Cell Infection:** Pseudoviruses are used to infect engineered cell lines (e.g., TZM-bl or U87-CD4-CCR5) in the presence of serial dilutions of **vicriviroc** [1] [5].
 - **Readout:** Infection efficiency is quantified by measuring luciferase activity expressed from a reporter gene in the target cells [1].
 - **Data Analysis:** The **Maximal Percent Inhibition (MPI)** is calculated. A reduced MPI indicates the virus can use the drug-bound receptor, confirming resistance [5].

In Vitro Selection of Resistant Variants

This protocol studies how resistance develops under drug pressure [5] [4].

- **Workflow:**

- **Culture Initiation:** A cell line (e.g., PBMCs or engineered cell lines) is infected with a known CCR5-tropic HIV-1 isolate [1].
- **Drug Pressure:** The virus is serially passaged in the presence of sub-inhibitory concentrations of **vicriviroc** [5].
- **Monitoring:** Viral replication is monitored (e.g., via p24 antigen production). "Breakthrough" virus indicates emerging resistance [5].
- **Characterization:** The resistant virus population is cloned and sequenced to identify resistance-associated mutations, and its phenotype is confirmed in susceptibility assays [1] [4].

Genotypic Analysis and Site-Directed Mutagenesis

This confirms the causal link between specific mutations and the resistance phenotype [8].

- **Workflow:**

- **Sequence Resistance-Associated Mutations:** Identify mutations (e.g., in the V3 loop) from resistant clinical or lab-derived isolates [1] [8].
- **Introduce Mutations:** Use **site-directed mutagenesis** to introduce these specific mutations into a susceptible, cloned env gene [8] [3].
- **Test for Resistance:** Use the mutated env to generate pseudoviruses and test their susceptibility to **vicriviroc** in a phenotypic assay. A significant increase in EC₅₀ or a decrease in MPI confirms the role of the mutations [3].

Key Distinctions in Resistance

- **Cross-resistance:** Viruses resistant to **vicriviroc** often show **cross-resistance to other small-molecule CCR5 antagonists** like SCH-C and AD101, as they share a similar binding site on CCR5 [6]. However, they **remain susceptible to other drug classes**, including reverse transcriptase inhibitors, protease inhibitors, and other entry inhibitors like enfuvirtide and ibalizumab [6].
- **Viral Fitness:** Resistance mutations can come with a fitness cost. When **vicriviroc** pressure is removed, the resistant virus may be outcompeted by fitter, drug-sensitive viral variants, though this is not always the case [8] [5].
- **Cell Type Dependency:** The manifestation of resistance can vary with **CCR5 density on the target cell**. Higher CCR5 expression can compensate for the reduced efficiency of using the drug-bound receptor, making the virus appear more resistant in phenotypic assays [5].

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